Mutmac

CAS No.: 41236-02-6

Cat. No.: VC1834862

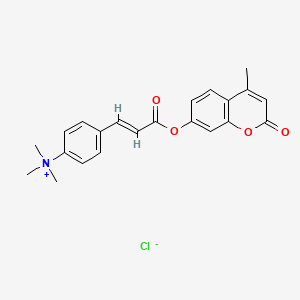

Molecular Formula: C22H22ClNO4

Molecular Weight: 399.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41236-02-6 |

|---|---|

| Molecular Formula | C22H22ClNO4 |

| Molecular Weight | 399.9 g/mol |

| IUPAC Name | trimethyl-[4-[(E)-3-(4-methyl-2-oxochromen-7-yl)oxy-3-oxoprop-1-enyl]phenyl]azanium;chloride |

| Standard InChI | InChI=1S/C22H22NO4.ClH/c1-15-13-22(25)27-20-14-18(10-11-19(15)20)26-21(24)12-7-16-5-8-17(9-6-16)23(2,3)4;/h5-14H,1-4H3;1H/q+1;/p-1/b12-7+; |

| Standard InChI Key | XCHUIXZPWRRVAH-RRAJOLSVSA-M |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=C(C=C3)[N+](C)(C)C.[Cl-] |

Introduction

Chemical Properties and Spectroscopic Characteristics

Spectral Properties

MUTMAC exhibits specific fluorescence characteristics that make it suitable for FRET applications. When excited at 360 nm, MUTMAC produces a fluorescence emission peak at approximately 450 nm. This spectral profile allows it to serve effectively as a donor fluorophore when paired with acceptors like rhodamine 6G, which has its primary emission at 550 nm .

The significant spectral overlap between MUTMAC's emission and R6G's absorption facilitates efficient energy transfer when these molecules are in close proximity. This property is fundamental to FRET mechanisms and enables the detection of molecular interactions and conformational changes that bring the donor and acceptor within a critical distance of each other .

Behavior in Aqueous and Micellar Environments

This environmental sensitivity stems from the hydrophilic nature of MUTMAC. When surfactants form micelles in solution, MUTMAC molecules can incorporate into these structures, bringing them into close proximity with acceptor fluorophores also present in the system. This forced convergence dramatically enhances the FRET effect, providing a sensitive method for detecting micelle formation .

Applications in FRET Systems

MUTMAC-R6G Pair Characteristics

The MUTMAC-R6G pair has been established as an effective FRET probe combination. Research has shown that this pairing offers several advantages over other common FRET pairs. The distinct separation between MUTMAC's emission peak (450 nm) and R6G's emission peak (550 nm) allows for clear visualization and quantification of FRET efficiency .

The MUTMAC-R6G pair demonstrates particular specificity toward charged surfactant micelles. This specificity arises from the molecular characteristics of both fluorophores and their interactions with charged micellar surfaces. The visual separation of fluorescence peaks further enhances the analytical value of this pairing, allowing researchers to observe subtle changes in micellar environments .

Analytical Applications

In analytical applications, the MUTMAC-R6G FRET pair has been successfully employed to determine critical parameters of surfactant systems. The pair's sensitivity to changes in micelle formation allows for precise measurement of critical pre-micelle concentration (CPMC) and critical micelle concentration (CMC) values for various surfactants .

Table 1 below illustrates the CPMC and CMC values determined using the MUTMAC-R6G FRET probe compared to another FRET probe (FITC-R6G) and literature data:

| Surfactant | CPMC, μM (MUTMAC + R6G) | CMC, mM (MUTMAC + R6G) | CMC, mM (FITC + R6G) | CMC, mM (Literature Data) |

|---|---|---|---|---|

| SDS (sodium dodecyl sulfate) | 15 ± 4 | 3.4 ± 0.1 | 3.2 ± 0.3 | 3.32 ± 0.01 |

| Triton X-100 | 16 ± 3 | 0.39 ± 0.05 | 0.27 ± 0.08 | 0.3 ± 0.01 |

| Zephirol (benzalkonium chloride) | 4 ± 1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 mM |

This data demonstrates the accuracy and reliability of MUTMAC-based FRET systems for determining critical surfactant parameters, with results closely matching established literature values .

Interactions with Micellar Systems

Loading Efficiency in Micelles

At surfactant concentrations of approximately 1 mg/mL, MUTMAC demonstrates a loading efficiency of 75-80%. This loading capacity is slightly lower than that observed for R6G (80-85%) and has been attributed to MUTMAC's more hydrophilic nature. The difference in inclusion degrees affects the sensitivity of the FRET probe and the resulting analytical signal .

Detection of Micelle Formation

MUTMAC's fluorescence properties make it particularly suitable for monitoring the process of micelle formation. The compound shows distinct changes in fluorescence characteristics at different stages of micellization, allowing researchers to track this process with high sensitivity .

The specificity of the MUTMAC-R6G pair toward charged surfactants provides an advantage in studying ionic micellar systems. This specificity, combined with the clear separation of fluorescence peaks, enables detailed analysis of micellar formation dynamics and structural characteristics that might be less accessible with other fluorescent probes .

Comparison with Other Fluorophores

MUTMAC vs. FITC in FRET Applications

When compared to fluorescein isothiocyanate (FITC), another commonly used donor fluorophore in FRET applications, MUTMAC shows several distinct advantages and limitations. Research indicates that the MUTMAC-R6G pair demonstrates greater specificity for charged surfactant micelles compared to the FITC-R6G pair. This enhanced specificity is attributed to the pronounced visual separation of fluorescence peaks in the MUTMAC-R6G system .

Research Applications

Enzyme Activity Studies

One of the most significant applications of MUTMAC lies in studying enzyme activity. As a fluorescent substrate, MUTMAC can be incorporated into enzyme assay systems where changes in FRET signal correspond to specific enzymatic actions. This application extends to both micellar systems and potentially to studies in living cells .

The ability to monitor enzyme kinetics in real-time using MUTMAC-based FRET systems provides researchers with valuable tools for investigating biochemical processes under various conditions. The distinct spectral properties of MUTMAC facilitate clear visualization of enzymatic activities that bring donor and acceptor fluorophores into proximity or separate them .

Drug Delivery and Release Monitoring

MUTMAC has shown promise in monitoring drug delivery and release processes, particularly in micellar and polymeric delivery systems. When incorporated alongside model drug compounds like rhodamine 6G, MUTMAC can help track the formation, stability, and disassembly of drug carrier systems .

In studies involving chitosan-based polymeric micelles, MUTMAC-R6G FRET pairs have been used to observe micelle formation, cross-linking of SH groups in the micelle's core, and the inclusion and release of model drug cargo. This application demonstrates the versatility of MUTMAC in pharmaceutical research and development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume